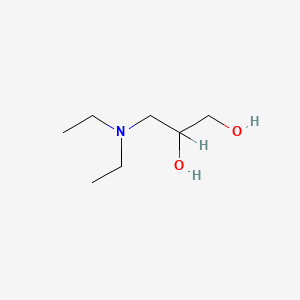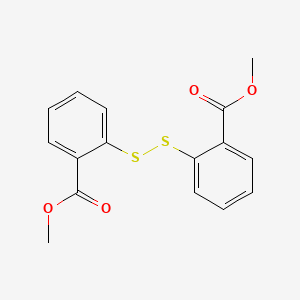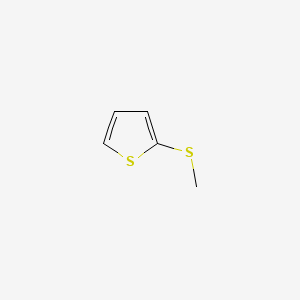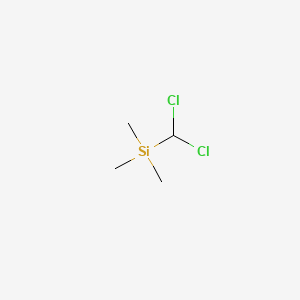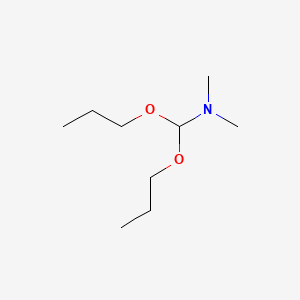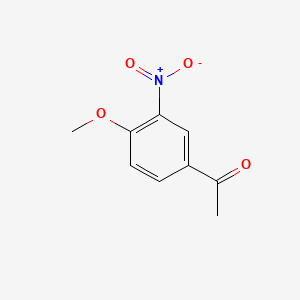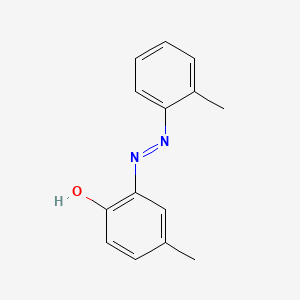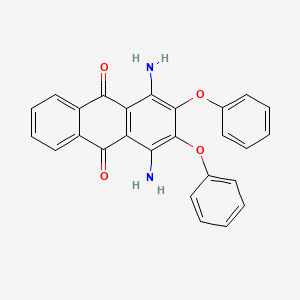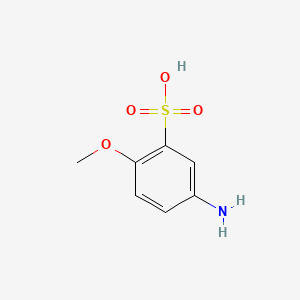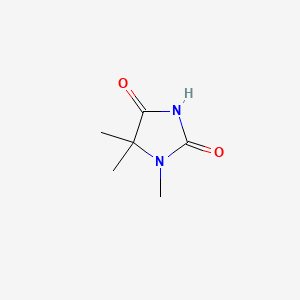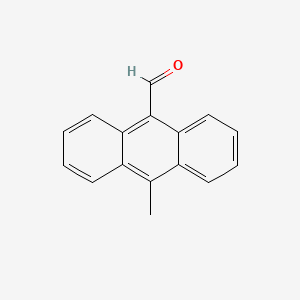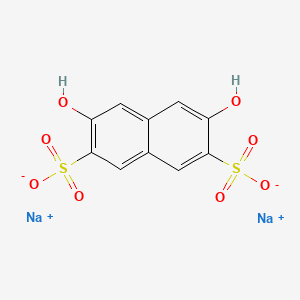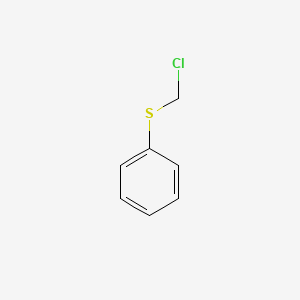![molecular formula C9H7ClF3NO B1585669 N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide CAS No. 247170-19-0](/img/structure/B1585669.png)
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H7ClF3NO . It is a part of the class of organic compounds known as trifluoromethylbenzenes .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The chloride can be transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of “N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” includes a benzene ring substituted with one or more trifluoromethyl groups . The molecular weight of this compound is 237.61 .Physical And Chemical Properties Analysis
“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is a solid compound . Its density is predicted to be 1.516±0.06 g/cm3 . The compound is soluble with a solubility of 0.358 mg/ml .Aplicaciones Científicas De Investigación
Potential Pesticide Applications
Research has shown that certain derivatives of N-aryl-2,4-dichlorophenoxyacetamide, closely related to N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide, have potential applications as pesticides. These derivatives have been characterized using X-ray powder diffraction, emphasizing their role in agricultural pest control (Olszewska, Pikus, & Tarasiuk, 2008).
Structural and Molecular Analysis
Studies involving similar compounds have focused on understanding their molecular and crystal structures. For instance, research on the crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide, a compound structurally related to N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide, provides insight into their potential chemical behavior and interactions (Chi et al., 2018).
Antimicrobial Properties
Certain derivatives of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide have been synthesized and evaluated for their antimicrobial properties. These studies have shown that some of these compounds exhibit significant antimicrobial activity, suggesting potential use in medical or agricultural applications (Parikh & Joshi, 2014).
Conformational and Computational Analysis
Research has also been conducted on the conformational and computational analysis of N-(2-(trifluoromethyl)phenyl)acetamide, a compound similar to N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide. This research focuses on the structural, electrical, and chemical properties of the compound, providing valuable information for potential practical applications (Aayisha et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZQPODCUCPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371517 | |
| Record name | N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
247170-19-0 | |
| Record name | N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



